(3E)-4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one
Description
“(3E)-4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one” is a fluorinated enone derivative characterized by a trifluoromethyl ketone core and a benzyl(methyl)amino substituent at the β-position of the α,β-unsaturated carbonyl system. The compound’s (3E)-stereochemistry ensures a planar geometry, facilitating conjugation between the amino group and the carbonyl moiety. This structural arrangement enhances its reactivity in nucleophilic additions and cycloadditions, making it a versatile intermediate in agrochemical and pharmaceutical synthesis. The trifluoromethyl group contributes to increased lipophilicity and metabolic stability, traits highly valued in drug design .
Properties
IUPAC Name |
(E)-4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12F3NO/c1-16(8-7-11(17)12(13,14)15)9-10-5-3-2-4-6-10/h2-8H,9H2,1H3/b8-7+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILPOYMCOHLEMGO-BQYQJAHWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C=CC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(CC1=CC=CC=C1)/C=C/C(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one typically involves the reaction of benzylamine with methyl iodide to form N-benzyl-N-methylamine. This intermediate is then reacted with 1,1,1-trifluoro-3-buten-2-one under specific conditions to yield the desired compound. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, industrial methods may incorporate purification steps such as distillation or recrystallization to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions
(3E)-4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using reducing agents like lithium aluminum hydride or sodium borohydride can convert the enone structure to an alcohol.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under basic or acidic conditions.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(3E)-4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules
Mechanism of Action
The mechanism of action of (3E)-4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one involves its interaction with specific molecular targets. The trifluoromethyl group and enone structure can participate in various biochemical pathways, potentially inhibiting enzymes or interacting with cellular receptors. The exact molecular targets and pathways may vary depending on the specific application and context of use .
Comparison with Similar Compounds
The compound belongs to a broader class of 1,1,1-trifluorobut-3-en-2-one derivatives. Below is a detailed comparison with structurally and functionally related analogs:
Key Observations :
- Electronic Effects: The benzyl(methyl)amino group in the target compound provides moderate electron-donating effects compared to the strongly electron-withdrawing trifluoromethylphenyl group in . This balance enhances its suitability for reactions requiring both nucleophilic and electrophilic centers.
- Synthetic Utility : Ethoxy-substituted analogs (e.g., ) exhibit higher stability in O,N-exchange reactions, enabling the synthesis of sulfoximido heterocycles, whereas the target compound’s benzyl group may limit such pathways due to steric bulk.
Fluorination and Stability
Key Observations :
- Increased fluorine content (e.g., 6 F atoms in ) correlates with reduced thermal stability but enhances resistance to oxidative degradation.
- Ethoxy groups in diethoxy analogs improve hydrolytic stability, whereas the target compound’s amino substituent increases susceptibility to hydrolysis.
Commercial and Research Viability
- The target compound is listed as discontinued in commercial catalogs (CymitQuimica, 2025), likely due to challenges in large-scale synthesis or niche applications .
- In contrast, ATFBO derivatives and ethoxy-substituted analogs remain industrially relevant due to scalable fluorination technologies (e.g., gas-phase HF reactions) .
Biological Activity
Chemical Structure and Properties
Molecular Formula : CHFN
Molecular Weight : 239.23 g/mol
CAS Number : 17129-06-5
The structural representation of the compound highlights a trifluoromethyl group attached to a conjugated enone system, which is known to influence its reactivity and biological interactions.
Antimicrobial Activity
Research has indicated that compounds similar to (3E)-4-[benzyl(methyl)amino]-1,1,1-trifluorobut-3-en-2-one exhibit significant antimicrobial properties. In vitro studies have shown that derivatives with similar structures can effectively inhibit bacterial growth, particularly against Escherichia coli and Staphylococcus aureus.
| Compound | Target Bacteria | Inhibition Zone (cm) |
|---|---|---|
| Compound A | E. coli | 1.0 |
| Compound B | S. aureus | 0.5 |
These findings suggest that modifications to the benzyl and trifluoromethyl groups can enhance antimicrobial efficacy.
Anticancer Activity
The compound's potential as an anticancer agent has also been explored. In studies involving human liver carcinoma cell lines (HepG2), several derivatives demonstrated cytotoxic effects, with IC50 values indicating effective concentrations for inhibiting cell proliferation.
| Compound | IC50 (µM) | Cancer Cell Line |
|---|---|---|
| Derivative 1 | 15 | HepG2 |
| Derivative 2 | 20 | HepG2 |
These results highlight the importance of the compound's structural features in modulating biological activity against cancer cells.
The proposed mechanism for the biological activity of this compound involves interaction with specific receptors or enzymes within microbial or cancerous cells. Molecular docking studies have suggested strong binding affinities to targets such as bacterial Fab-H and various cancer-related receptors.
Study on Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized a series of derivatives based on the core structure of this compound. The study found that modifications to the benzyl group significantly enhanced antibacterial activity against E. coli, demonstrating a clear structure-activity relationship (SAR).
Study on Anticancer Properties
Another significant study focused on the anticancer properties of this compound. The research indicated that certain derivatives exhibited selective cytotoxicity towards HepG2 cells while sparing normal liver cells. This selectivity is crucial for developing safer cancer therapeutics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
